8-ethoxy-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
8-ETHOXY-2-OXO-N-[(PYRIDIN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHOXY-2-OXO-N-[(PYRIDIN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxy group: This step involves the ethoxylation of the chromene core using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the pyridin-2-ylmethyl group: This can be done through a nucleophilic substitution reaction where the chromene derivative reacts with pyridin-2-ylmethyl chloride in the presence of a base.
Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate amine under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-ETHOXY-2-OXO-N-[(PYRIDIN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyridin-2-ylmethyl chloride in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
8-ETHOXY-2-OXO-N-[(PYRIDIN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-ETHOXY-2-OXO-N-[(PYRIDIN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
8-ETHOXY-2-OXO-N-(PYRIDIN-3-YLMETHYL)-2H-CHROMENE-3-CARBOXAMIDE: A similar compound with a different position of the pyridinyl group.
8-ETHOXY-2-OXO-N-(PYRIDIN-4-YLMETHYL)-2H-CHROMENE-3-CARBOXAMIDE: Another similar compound with the pyridinyl group at the 4-position.
Uniqueness
8-ETHOXY-2-OXO-N-[(PYRIDIN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific structural configuration, which may confer distinct biological activities and chemical properties compared to its analogs. The position of the pyridinyl group and the presence of the ethoxy group can significantly influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
8-ethoxy-2-oxo-N-(pyridin-2-ylmethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C18H16N2O4/c1-2-23-15-8-5-6-12-10-14(18(22)24-16(12)15)17(21)20-11-13-7-3-4-9-19-13/h3-10H,2,11H2,1H3,(H,20,21) |
InChI Key |
MPZPYYQORYBSPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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